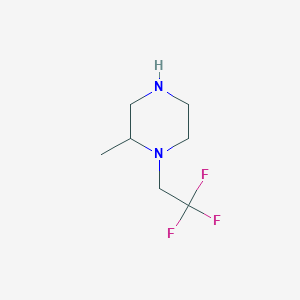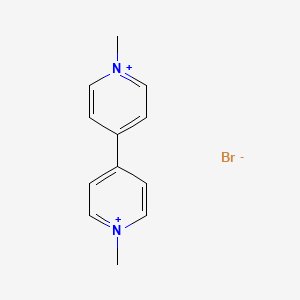![molecular formula C11H14BrNO2 B12070458 ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)
ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate typically involves the reaction of 2-bromobenzyl chloride with methylamine to form N-[(2-bromophenyl)methyl]-N-methylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the phenyl derivative of the original compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of the target protein, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
- Ethyl N-[(2-chlorophenyl)methyl]-N-methylcarbamate
- Ethyl N-[(2-fluorophenyl)methyl]-N-methylcarbamate
- Ethyl N-[(2-iodophenyl)methyl]-N-methylcarbamate
Uniqueness
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s reactivity and selectivity in various applications.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)13(2)8-9-6-4-5-7-10(9)12/h4-7H,3,8H2,1-2H3 |
InChIキー |
MXTIDSVQKQSJGS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)CC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)


![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)

![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)



